Atracurium Impurity 6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

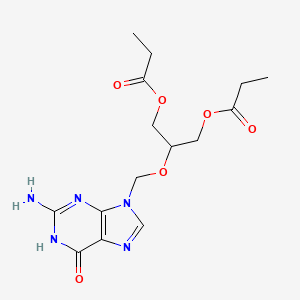

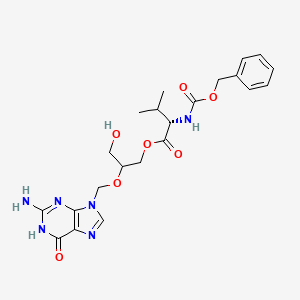

Atracurium Impurity 6 is an intermediate-duration, nondepolarizing, skeletal muscle relaxant for intravenous administration . Its chemical name is (1S,2S)-1-(3,4-dimethoxybenzyl)-2-(3-((5-((3-((1R,2R)-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-2-yl)propanoyl)oxy)pentyl)oxy)-3-oxopropyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium benzenesulfonate .

Synthesis Analysis

The synthesis of Atracurium Impurity 6 involves reacting tetrahydropapaverine with methyl acrylate or ethyl acrylate in an organic solvent, then reacting the tetrahydropapaverine with pentanediol under alkali catalysis, and finally reacting with oxalic acid addition salts .Molecular Structure Analysis

The molecular formula of Atracurium Impurity 6 is C65H82N2O18S2 . The molecular weight is 1243.48 .Chemical Reactions Analysis

Atracurium and its isomers, including Impurity 6, produce dose-dependent neuromuscular block (NMB). The calculated ED95NMB values varied approximately tenfold. The “R-series” isomers were more potent than the corresponding “S-series” isomers .Physical And Chemical Properties Analysis

Atracurium Impurity 6 is a complex molecule containing four sites at which different stereochemical configurations can occur . It is stored in the original container at +5°C ± 3°C, protected from light .Applications De Recherche Scientifique

Real-time Monitoring of Drug Degradation

A significant application of Atracurium Impurity 6, specifically in the pharmaceutical sciences, is the use of potentiometric sensors for real-time monitoring of the drug's chemical and biological degradation. This method is valuable for personalized medicine as it allows for the tracking of Atracurium and its major degradation product, laudanosine, which has potential toxicity concerns (Ma’mun, Abd El-Rahman, & Abd El-Kawy, 2018).

Impurity Analysis in High Purity Metals

In the field of materials science, the analysis of impurities like Atracurium Impurity 6 in high purity metals, such as tellurium, plays a crucial role. This analysis is essential for applications in astrophysics, semiconductor technology, and the production of high-purity refractory and low-melting metals. Techniques like multiple vacuum distillation and atomic-emission analysis are used to achieve high purity levels and to determine the presence of impurities in these metals (Ali, Prasad, Munirathnam, & Prakash, 2005).

Analytical Methods for Pharmaceutical Preparations

Analytical methods for detecting Atracurium and its impurities, including Atracurium Impurity 6, in pharmaceutical preparations are critical. Techniques like liquid chromatography with charged aerosol detection and fast liquid chromatography provide precise and sensitive methods for the analysis of these substances in pharmaceuticals. This is crucial for ensuring the safety and efficacy of pharmaceutical products (Błażewicz, Fijałek, Warowna-Grześkiewicz, & Jadach, 2010).

Impurity Profiling in Drug Manufacturing

Impurity profiling is an important aspect of drug manufacturing, ensuring the purity and quality of pharmaceutical products. Studies on the impurity profiling of drugs like Atracurium, including the analysis of Atracurium Impurity 6, help in maintaining the quality standards in drug production. Techniques such as fast liquid chromatography are used for this purpose, showcasing the technology's capabilities and limitations (Rocheleau, Larouche, Salamu, & Curca, 2012).

Safety And Hazards

Propriétés

Numéro CAS |

1100676-16-1 |

|---|---|

Nom du produit |

Atracurium Impurity 6 |

Formule moléculaire |

C35H47NO10S |

Poids moléculaire |

673.83 |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Synonymes |

cis-Quaternary Alcohol; Atracurium Impurity D2; (R)-Laudanosine N-3-((5-Hydroxypentyl)oxy)-3-oxopropyl Benzenesulfonate; (1R,2R)-1-(3,4-Dimethoxybenzyl)-2-(3-((5-hydroxypentyl)oxy)-3-oxopropyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium Benze |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-9-{(1S,3R,4S)-3-[(benzyloxy)methyl]-4-[dimethyl(phenyl)silyl]-2-methylidenecyclopentyl}-9H-purin-6(1H)-one](/img/structure/B601538.png)

![[(1S,2R,5S)-5-Methyl-2-propan-2-ylcyclohexyl] (2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate](/img/structure/B601555.png)